3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-2-26(23,24)12-5-3-4-10(8-12)15(20)18-16-17-13-7-6-11(19(21)22)9-14(13)25-16/h3-9H,2H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZJEHNDIOSJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by nitration to introduce the nitro group. The ethylsulfonyl group is then introduced via sulfonation, and finally, the benzamide moiety is formed through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ethylsulfonyl group can be oxidized to a sulfone.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds similar to 3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound effectively targeted specific cancer pathways, leading to reduced viability of cancer cells in vitro .
Mechanism of Action
The mechanism of action for this compound involves modulation of various cellular pathways, including those related to the prostaglandin E2 receptors EP2 and EP4. By antagonizing these receptors, the compound may alleviate pain associated with inflammatory conditions and may also play a role in cancer therapy by inhibiting tumor-promoting signals .
Biological Research
Cellular Studies
In cellular models, this compound has been evaluated for its effects on cell proliferation and apoptosis. Studies have shown that it can significantly decrease the proliferation of certain cancer cell lines while promoting apoptotic pathways .
Case Study: In Vitro Testing
A notable case study involved testing the compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM. The study suggested that the compound's efficacy could be attributed to its ability to modulate apoptosis-related proteins .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in therapeutic contexts. Toxicological assessments have been conducted to evaluate its effects on normal cells versus cancer cells. Results indicated that while the compound effectively targets cancer cells, it exhibits minimal cytotoxicity towards normal human cell lines at therapeutic concentrations .
Synthesis and Formulation
The synthesis of this compound involves several chemical reactions, typically starting from commercially available precursors. The formulation of this compound into suitable pharmaceutical forms (e.g., tablets, injectables) is also an area of ongoing research. Various formulations have been developed to enhance bioavailability and therapeutic efficacy .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Anticancer activity through receptor modulation | Significant reduction in tumor cell viability |
| Biological Research | Effects on cell proliferation and apoptosis | Dose-dependent effects observed |
| Toxicological Studies | Assessment of safety profile | Minimal toxicity to normal cells |
| Synthesis | Development of formulations for enhanced bioavailability | Ongoing research on optimal delivery methods |
Mechanism of Action
The mechanism of action of 3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s analogs differ in substituents on the benzamide core, sulfonyl group, and benzothiazole ring. Key comparisons include:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Nitro vs. Amino Groups: Replacing the nitro group with an amino group (as in ) switches from an electron-withdrawing to electron-donating substituent, impacting solubility and reactivity.
Spectroscopic Characterization
Table 2: NMR and FT-IR Data Comparison
Key Observations :
- The nitro group in the target compound produces distinct downfield shifts in ¹H NMR (e.g., 8.29–8.32 ppm for H4 ) compared to the amino derivative (6.71–7.65 ppm).
- FT-IR spectra confirm the presence of amide (-NH) and nitro (-NO₂) groups, critical for verifying synthesis .
Key Observations :
- Low yields (e.g., 33% for 7a) suggest challenges in coupling sterically hindered sulfonylbenzoic acids with aminothiazoles .
- The target compound may require optimized conditions to improve efficiency.
Biological Activity
3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including case studies, research data, and structural insights.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H16N4O4S2
- Molecular Weight : 386.41 g/mol
- CAS Number : 116307-22-3
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including those similar to this compound. The compound shows promising results in inhibiting cell proliferation across various cancer cell lines.
Table 1 summarizes the IC50 values observed in different assays:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| NCI-H358 | Similar results | Similar results |
These results indicate that the compound exhibits significantly higher activity in two-dimensional cultures compared to three-dimensional cultures, a common trend observed with many antitumor agents .
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial efficacy against various pathogens. The following table presents the results of antimicrobial assays performed against Escherichia coli and Staphylococcus aureus:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 μg/mL |
| Staphylococcus aureus | 15 μg/mL |
These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further exploration in infectious disease management .
The proposed mechanism of action for compounds like this compound involves interaction with DNA, particularly through binding within the minor groove of AT-rich regions. This interaction can lead to disruptions in DNA replication and transcription processes, contributing to its antitumor activity .
Case Studies
- Case Study on Antitumor Activity : A recent study evaluated the effects of this compound on lung cancer cell lines using both 2D and 3D culture systems. The results indicated that while the compound effectively inhibited tumor growth in a controlled environment, its efficacy decreased in more complex tissue models, highlighting the need for further optimization of delivery methods.
- Antimicrobial Study : Another investigation assessed the antimicrobial properties of similar benzothiazole derivatives against clinical isolates of bacteria. The study found that compounds with an ethylsulfonyl group exhibited enhanced activity compared to their counterparts without this functional group.
Q & A
Q. What are the critical synthetic steps and reaction optimizations for 3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 6-nitrobenzo[d]thiazol-2-amine with a benzoyl chloride derivative. Key steps include sulfonation (introducing the ethylsulfonyl group) and amide bond formation. Reaction conditions (temperature: 50–80°C, solvent: DMF or dichloromethane) must be tightly controlled to minimize by-products like sulfoxides or unreacted intermediates. Purification via column chromatography or recrystallization ensures >95% purity .
Q. How is structural confirmation and purity assessment achieved for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Performance Liquid Chromatography (HPLC) monitors purity (>95%). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak at m/z ~394). X-ray crystallography (for crystalline derivatives) resolves stereoelectronic properties, as demonstrated in analogous compounds .
Advanced Research Questions
Q. What mechanisms explain its biological activity in cancer models, and how are these validated experimentally?
- Methodological Answer : The compound induces apoptosis via caspase-3/7 activation (validated by flow cytometry with Annexin V/PI staining) and G1-phase cell cycle arrest (via PI staining and cell cycle analysis). Target engagement studies (e.g., kinase inhibition assays) identify interactions with proteins like COX-2 or DNA topoisomerases. Comparative studies with structural analogs (e.g., methylsulfonyl vs. ethylsulfonyl groups) reveal substituent-dependent efficacy .
Q. How can contradictory solubility and bioactivity data be resolved in preclinical studies?
- Methodological Answer : Poor aqueous solubility (common in sulfonamide-thiazole hybrids) can be addressed via co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation. Bioactivity discrepancies may arise from assay-specific conditions (e.g., serum interference in MTT assays). Validate results using orthogonal methods: compare 2D cell monolayers vs. 3D spheroid models, and confirm target specificity via siRNA knockdown .
Q. What strategies optimize derivative design for enhanced pharmacokinetics or reduced toxicity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies prioritize modifications at the ethylsulfonyl or nitro groups. For example:
- Replacing the ethyl group with morpholinosulfonyl improves solubility (logP reduction by ~0.5 units).
- Nitro-to-amine reduction (via catalytic hydrogenation) enhances metabolic stability.
Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like EGFR or tubulin, guiding synthetic efforts .
Key Challenges in Experimental Design
- Synthetic Yield Optimization : Competing side reactions (e.g., over-sulfonation) require careful stoichiometric control and real-time monitoring via TLC .
- Biological Assay Reproducibility : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to mitigate variability in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
